molecular formula C19H19N3O3S2 B2913675 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide CAS No. 878698-45-4

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide

Cat. No.: B2913675
CAS No.: 878698-45-4
M. Wt: 401.5
InChI Key: FMRVNRCXBOPREJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. The structure features a 5,6-dimethyl substitution on the pyrimidine ring, a 4-oxo group, and a prop-2-en-1-yl (allyl) moiety at position 2. While direct data on this specific compound’s synthesis or bioactivity are absent in the provided evidence, its structural analogs (e.g., pyrimidin-2-yl thioacetamide derivatives) highlight trends in solubility, crystallography, and bioactivity, which can be extrapolated for comparison .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-4-9-22-18(25)16-11(2)12(3)27-17(16)21-19(22)26-10-15(24)20-13-7-5-6-8-14(13)23/h4-8,23H,1,9-10H2,2-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRVNRCXBOPREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Prop-2-en-1-yl Group: This is achieved through alkylation reactions.

    Attachment of the Sulfanyl Group:

    Coupling with N-(2-hydroxyphenyl)acetamide: The final step involves coupling the intermediate with N-(2-hydroxyphenyl)acetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of thieno[2,3-d]pyrimidine derivatives on biological systems. It may exhibit biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it may have activity against certain diseases, making it a candidate for drug discovery programs.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to these targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the pyrimidin-2-yl thioacetamide backbone but differ in substituents on the pyrimidine ring and the arylacetamide group. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Derivatives :

    • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (): The trichlorophenyl group increases molecular weight (m/z 379.66) and lipophilicity compared to the target compound’s 2-hydroxyphenyl group. Melting point (>258°C) suggests high crystallinity, likely due to halogen-mediated intermolecular interactions .
    • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Reduced chlorine substitution (dichloro vs. trichloro) lowers the melting point (230°C), indicating that electron-withdrawing groups enhance thermal stability but reduce solubility .
  • The 2-ethylphenyl group may reduce hydrogen-bonding capacity compared to the target’s 2-hydroxyphenyl .
  • Hydroxyphenyl vs. Chlorophenyl: The target compound’s 2-hydroxyphenyl group introduces a hydrogen-bond donor (-OH), which could improve aqueous solubility and facilitate interactions with biological targets (e.g., enzymes or receptors) compared to chlorinated analogs .

Spectroscopic and Analytical Data

  • NMR Trends :

    • The SCH2 proton resonance in analogs appears at δ ~4.10–4.12 ppm, consistent across derivatives .
    • The allyl group in the target compound may introduce additional splitting patterns in $ ^1H $ NMR due to its unsaturated nature, unlike ethyl or methyl substituents .
  • Mass Spectrometry :
    Molecular networking () suggests that the thioacetamide linkage generates characteristic fragmentation patterns (e.g., loss of SCH2CO or aryl groups), enabling rapid dereplication. The target’s hydroxyl group may yield distinct [M+H]+ ions compared to chlorinated analogs .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing :
    Hydrogen-bonding patterns in similar compounds (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives, ) often involve NH···O and OH···S interactions. The target’s 2-hydroxyphenyl group may form intramolecular hydrogen bonds with the acetamide carbonyl, influencing conformation and stability .
  • SHELX Refinement :
    Crystallographic data for analogs (e.g., ) were likely refined using SHELX software, a standard for small-molecule structures. The target compound’s allyl group may introduce torsional flexibility, complicating crystal structure determination .

Comparative Data Table

Compound Name Substituents (Pyrimidine/Aryl) Melting Point (°C) Key Functional Groups Bioactivity (Inferred)
Target Compound 5,6-dimethyl, allyl, 2-hydroxyphenyl N/A -OH, allyl, thioacetamide Potential hydrogen-bond donor
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide 4-methyl, 2,4,6-trichlorophenyl >258 -Cl, thioacetamide High crystallinity, lipophilic
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-methyl, 2,3-dichlorophenyl 230 -Cl, thioacetamide Moderate solubility
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide 3-ethyl, 2-ethylphenyl N/A Ethyl, thioacetamide Increased steric bulk

Biological Activity

The compound 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide is a complex organic molecule that exhibits potential biological activities. Its structure includes a thienopyrimidine core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis pathways, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3S2
  • Molecular Weight : 310.39 g/mol
  • CAS Number : 510724-80-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidine can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of a substituted amido or imino side chain in these compounds is critical for enhancing their antimicrobial efficacy.

CompoundActivityMIC (µg/mL)Reference
4cAntibacterial12.5
4eAntibacterial10.0
5gAntimycobacterial15.0

Anticancer Activity

The anticancer potential of similar thienopyrimidine derivatives has also been documented. For example, studies on pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit tumor cell proliferation through targeted action against specific receptors and enzymes involved in cancer cell metabolism . The compound's mechanism may involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : By targeting enzymes such as DHFR, the compound reduces the availability of tetrahydrofolate necessary for DNA synthesis.
  • Interaction with Cellular Receptors : The thienopyrimidine structure allows for interaction with various cellular receptors involved in proliferation and apoptosis pathways.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

  • Study on Antimicrobial Effects :
    • A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced their efficacy .
  • Anticancer Research :
    • A recent study evaluated the anticancer effects of pyrido[2,3-d]pyrimidine derivatives on human tumor cell lines. The most active compounds demonstrated IC50 values in the nanomolar range against specific cancer types .

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